1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

Catalog No.
S549047
CAS No.
1542705-92-9
M.F
C24H23N5O2
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyr...

CAS Number

1542705-92-9

Product Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

IUPAC Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28)

InChI Key

RDALZZCKQFLGJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

CB5083; CB-5083; CB 5083.

Canonical SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N

Description

The exact mass of the compound CB-5083 is 413.18518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies of CB-5083

CB-5083 has shown promise in preclinical studies, particularly in cancer research. Studies in cell lines and animal models suggest that CB-5083 can disrupt protein homeostasis in cancer cells, leading to cell death [, ]. This makes CB-5083 an attractive candidate for exploring new cancer therapies.

Clinical Trials of CB-5083

CB-5083 has undergone phase 1 clinical trials for cancer treatment []. These trials assess the safety and tolerability of the drug in humans. While CB-5083 was found to be relatively safe, the trials were halted due to vision-related side effects experienced by participants [, ].

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide is a complex organic compound characterized by a unique fused structure that combines elements of pyrimidine and indole. Its molecular formula is C28H27N5O, and it has a molar mass of approximately 413.47 g/mol . The compound features a benzylamino group and a carboxamide functional group, contributing to its potential biological activity.

CB-5083 acts by inhibiting the ATPase activity of VCP. VCP is a hexameric ATPase that utilizes ATP hydrolysis to unfold and extract ubiquitylated proteins for degradation []. CB-5083 binds competitively to the D2 ATPase domain of VCP, hindering ATP binding and subsequent protein unfolding [, ]. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of poly-ubiquitinated proteins and activation of the unfolded protein response (UPR), ultimately resulting in cancer cell death [, , ].

Typical for amides and heterocycles. Key reactions include:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Substitution Reactions: The benzylamino moiety can be involved in electrophilic aromatic substitution reactions.
  • Reduction Reactions: The pyrimidine ring can potentially be reduced to form dihydropyrimidines under appropriate conditions.

Research indicates that compounds similar to 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide exhibit significant biological activities, including:

  • Anticancer Properties: Some studies suggest that fused pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Antiviral Activity: Certain analogs have shown promise in inhibiting viral replication.
  • Inhibition of Protein Complexes: This compound has been studied for its ability to inhibit the p97 complex, which is crucial for various cellular processes .

The synthesis of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyrano-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzylamino Group: This step often involves nucleophilic substitution on a halogenated precursor.
  • Carboxamide Formation: The final step involves the reaction of an amine with an acid chloride or anhydride to form the carboxamide.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may be explored as a lead compound for drug development targeting cancer or viral infections.
  • Chemical Research: It serves as a model compound for studying structure-activity relationships in fused heterocycles.

Interaction studies have shown that 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide interacts with specific protein targets within cells. These interactions may involve binding affinity assessments through techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics.
  • Fluorescence Resonance Energy Transfer: To study interactions at the molecular level.

Similar Compounds

Several compounds share structural similarities with 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)-N-but-2-ynyl-2-methylindole-4-carboxamideSimilar fused pyrimidine structureContains an additional butynyl group
n-benzyl-2-(2-methylindol-1-yl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amineLacks carboxamide functionalityFocuses on amine activity
n-benzyl-2-(2-propan-2-ylindol-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amineMore saturated pyrido structurePotentially different biological activities

These compounds highlight the uniqueness of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide due to its specific combination of functional groups and structural features that may influence its biological properties.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

413.18517499 g/mol

Monoisotopic Mass

413.18517499 g/mol

Heavy Atom Count

31

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

591IV6UL6J

Dates

Modify: 2023-08-15
1: Zhou HJ, Wang J, Yao B, Wong S, Djakovic S, Kumar B, Rice J, Valle E, Soriano F, Menon MK, Madriaga A, Kiss von Soly S, Kumar A, Parlati F, Yakes FM, Shawver L, Le Moigne R, Anderson DJ, Rolfe M, Wustrow D. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). J Med Chem. 2015 Dec 24;58(24):9480-97. doi: 10.1021/acs.jmedchem.5b01346. Epub 2015 Dec 4. PubMed PMID: 26565666.
2: Anderson DJ, Le Moigne R, Djakovic S, Kumar B, Rice J, Wong S, Wang J, Yao B, Valle E, Kiss von Soly S, Madriaga A, Soriano F, Menon MK, Wu ZY, Kampmann M, Chen Y, Weissman JS, Aftab BT, Yakes FM, Shawver L, Zhou HJ, Wustrow D, Rolfe M. Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell. 2015 Nov 9;28(5):653-65. doi: 10.1016/j.ccell.2015.10.002. PubMed PMID: 26555175.

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